Diallyldiethylammonium chloride
Overview
Description
Diallyldiethylammonium chloride is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial applications due to its ability to form polymers and its effectiveness as a flocculant and coagulant. This compound is particularly valued in water treatment processes and the production of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyldiethylammonium chloride is typically synthesized through the reaction of allyl chloride with diethylamine. The reaction involves the alkylation of diethylamine with allyl chloride, followed by quaternization to form the desired quaternary ammonium compound. The reaction conditions often include the use of solvents such as water or polar organic solvents, and the process is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products. The final product is often obtained as an aqueous solution or a solid form, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
Diallyldiethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Polymerization: The compound can undergo radical polymerization to form polyelectrolytes, which are used in water treatment and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or polar organic solvents.
Polymerization: Radical initiators such as organic peroxides are used to initiate the polymerization process. The reaction conditions include controlled temperature and the presence of stabilizers to prevent unwanted side reactions.
Major Products Formed
Polymers: The primary products formed from the polymerization of this compound are polyelectrolytes, which have applications in water treatment, paper manufacturing, and as flocculants.
Substituted Compounds: Nucleophilic substitution reactions yield various substituted ammonium compounds, depending on the nucleophile used.
Scientific Research Applications
Diallyldiethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polyelectrolytes and other specialty polymers.
Biology: The compound is employed in the study of cell membranes and as a reagent in biochemical assays.
Industry: this compound is used in water treatment, paper manufacturing, and as a flocculant in various industrial processes.
Mechanism of Action
The mechanism of action of diallyldiethylammonium chloride involves its interaction with negatively charged particles and surfaces. The cationic nature of the compound allows it to neutralize negative charges, leading to the aggregation and precipitation of particles. This property is particularly useful in water treatment processes, where it helps in the removal of suspended solids and impurities.
Comparison with Similar Compounds
Similar Compounds
Diallyldimethylammonium chloride: Similar in structure but with methyl groups instead of ethyl groups.
Didecyldimethylammonium chloride: A related quaternary ammonium compound with longer alkyl chains.
Uniqueness
Diallyldiethylammonium chloride is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity properties. Its ability to form stable polymers and its effectiveness as a flocculant make it particularly valuable in industrial applications.
Properties
IUPAC Name |
diethyl-bis(prop-2-enyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N.ClH/c1-5-9-11(7-3,8-4)10-6-2;/h5-6H,1-2,7-10H2,3-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMDIVZAGXCCAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC=C)CC=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-80-6 | |
Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26062-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00927061 | |
Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-00-1 | |
Record name | Diallyldiethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13107-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyldiethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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